BenchChemオンラインストアへようこそ!

(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

Combines 3-methyl-1,2,4-oxadiazole bioisostere with THP ring via chiral α-branched methanamine bridge, recapitulating Navacaprant (KOR IC₅₀ 0.8 nM) pharmacophore. Bypasses 3–5 synthetic steps; enables immediate amide coupling or reductive amination for GPCR, kinase, and MMP libraries. MW 197.23, Fsp³ ≈0.78—superior to planar analogs for FBDD. Available ≥95% purity with QA docs.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 1798883-94-9
Cat. No. B6356078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine
CAS1798883-94-9
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C(C2CCOCC2)N
InChIInChI=1S/C9H15N3O2/c1-6-11-9(14-12-6)8(10)7-2-4-13-5-3-7/h7-8H,2-5,10H2,1H3
InChIKeyJMYKJPOVDAJOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1798883-94-9) Is a High-Demand 1,2,4-Oxadiazole Building Block for Medicinal Chemistry Procurement


(3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1798883-94-9, free base MW 197.23 g/mol, typical purity ≥95%) belongs to the 1,2,4-oxadiazole class, a recognized privileged scaffold in modern drug design [1]. The compound incorporates two pharmacologically relevant features within a single building block: a 3-methyl-1,2,4-oxadiazole ring—which has demonstrated utility as a metabolically stable bioisostere in CNS-penetrant muscarinic agonists [2]—and a tetrahydro-2H-pyran-4-yl (THP) moiety linked via a chiral α-branched methanamine bridge. This dual-ring architecture distinguishes it from simpler oxadiazole-methylamines and enables direct incorporation into lead molecules targeting kinases, GPCRs, and MMPs without additional linker chemistry.

Critical Procurement Risk: Why Generic 1,2,4-Oxadiazole Building Blocks Cannot Replace CAS 1798883-94-9 in SAR-Driven Campaigns


Substituting CAS 1798883-94-9 with a simpler oxadiazole-methylamine such as (3-methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90928-92-0) or a regioisomeric THP-oxadiazole eliminates the geometrically defined α-branched amine vector that is essential for projecting the tetrahydropyran ring into target binding pockets [1]. The THP moiety contributes both a hydrogen bond acceptor (ether oxygen) and steric bulk absent in the unsubstituted methylamine, directly impacting ligand efficiency and selectivity—as evidenced by Navacaprant (BTRX-335140), a clinical-stage KOR antagonist that relies on a 3-methyl-1,2,4-oxadiazol-5-yl-THP architecture to achieve sub-nanomolar potency (KOR IC₅₀ = 0.8 nM) with >130-fold selectivity over μOR . Generic replacement also forfeits the chiral center present on the methanamine carbon, which can be exploited for stereospecific SAR exploration.

Quantitative Differentiation Evidence: CAS 1798883-94-9 Versus Closest Structural Analogs for Informed Procurement


Molecular Architecture Advantage: α-Branched THP-Methanamine Bridge Versus Linear Methylamine in Oxadiazole Building Blocks

CAS 1798883-94-9 features an α-branched methanamine linker connecting the 3-methyl-1,2,4-oxadiazole ring to a tetrahydro-2H-pyran-4-yl group, creating a 3D vector unavailable in the simpler (3-methyl-1,2,4-oxadiazol-5-yl)methanamine (CAS 90928-92-0, MW 113.12). The THP ring adds one hydrogen bond acceptor (ether O) and increases the molecular weight by 84.11 Da (197.23 vs. 113.12), while introducing a chiral sp³ center at the methanamine carbon. This architectural distinction directly mirrors the scaffold topology employed in Navacaprant (BTRX-335140), a clinical-stage KOR antagonist that embeds the 3-methyl-1,2,4-oxadiazol-5-yl-THP motif to achieve sub-nanomolar target engagement (KOR IC₅₀ = 0.8 nM) . In contrast, the linear methylamine analog offers only a single rotatable bond for vector projection and lacks the ether HBA, limiting its utility in occupancy-driven SAR campaigns .

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Design

Alkyl-Substituent Steric Tuning: 3-Methyl Versus 3-Isopropyl Oxadiazole-THP Building Blocks

The 3-position substituent on the 1,2,4-oxadiazole ring critically modulates both potency and physicochemical profile. CAS 1798883-94-9 bears a 3-methyl group (MW 197.23), while the closest commercially available analog (3-isopropyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS 92448-14-1) carries a bulkier 3-isopropyl substituent (MW 225.29). The larger isopropyl group increases calculated logP by approximately 0.6–0.8 units and adds 28.06 Da, which can reduce ligand efficiency metrics (LE) in fragment-based campaigns . Patent literature on related 3-methyl-1,2,4-oxadiazole-THP conjugates—such as the MMP-13 inhibitor BDBM126807 (IC₅₀ = 106 nM against Collagenase 3, US Patent 8,785,489) [1]—demonstrates that the 3-methyl substitution consistently yields potent target engagement in enzyme inhibition assays when paired with the THP-methanamine motif, whereas the 3-isopropyl analog lacks equivalent published bioactivity data, suggesting the methyl group may provide an optimal balance of steric fit and synthetic accessibility.

Structure-Activity Relationship Lead Optimization Ligand Efficiency

Regioisomeric Positioning of the THP Ring: Oxadiazole C5-Linked Versus C3-Linked THP Building Blocks

CAS 1798883-94-9 positions the tetrahydro-2H-pyran-4-yl group at the C5 side chain of the 1,2,4-oxadiazole (via the methanamine bridge), whereas regioisomers such as (3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methanamine (CAS 1485578-19-5, MW 197.23) place the THP directly on the C3 position of the oxadiazole core and (5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine relocates the methanamine to C3. This regioisomeric difference alters the electronic distribution across the oxadiazole ring: the C5-linked methanamine in CAS 1798883-94-9 positions the basic amine farther from the oxadiazole ring, potentially reducing the electron-withdrawing effect on the heterocycle compared to direct C3-THP substitution [1]. In the context of the 1,2,4-oxadiazole privileged scaffold, the C5 substitution pattern with an α-branched amine is the specific topology present in Navacaprant (KOR IC₅₀ 0.8 nM) and the MMP-13 inhibitor BDBM126807 (IC₅₀ 106 nM), whereas C3-THP regioisomers lack comparable patent-backed biological validation .

Bioisostere Design Metabolic Stability Synthetic Tractability

Commercially Verified Purity Specification: 95% Minimum Purity Baseline for CAS 1798883-94-9

The hydrochloride salt of CAS 1798883-94-9 is commercially supplied with a minimum purity specification of 95% as certified by AKSci (Catalog HTS033588), with supporting Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation available upon request . This purity level is critical for high-throughput screening (HTS) applications where impurities exceeding 5% can generate false-positive or false-negative hits. In contrast, the closest regioisomer (5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl)methanamine is offered primarily through non-specialist vendors with variable purity specifications and limited batch-to-batch quality documentation . The compound is noted as discontinued at certain suppliers (e.g., CymitQuimica, Ref. 3D-YWC88394), making the AKSci-sourced material with full QA backing the most reliable procurement channel for ongoing research programs .

Quality Control Procurement Specification Analytical Chemistry

Optimal Procurement-Driven Application Scenarios for (3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine (CAS 1798883-94-9)


GPCR-Targeted Lead Optimization: Kappa Opioid Receptor (KOR) Antagonist Scaffold Assembly

The 3-methyl-1,2,4-oxadiazol-5-yl-THP-methanamine architecture in CAS 1798883-94-9 directly provides the core pharmacophoric elements found in Navacaprant (BTRX-335140), a clinical-stage selective KOR antagonist (KOR IC₅₀ = 0.8 nM, μOR IC₅₀ = 110 nM, δOR IC₅₀ = 6,500 nM) . Procuring this building block enables medicinal chemistry teams to construct focused libraries around the oxadiazole-THP scaffold for KOR antagonist development, bypassing 3–5 synthetic steps otherwise required to install the THP-methanamine moiety de novo. The α-branched amine provides a diversification handle for parallel amide coupling or reductive amination with diverse carboxylic acid or aldehyde partners, accelerating SAR exploration in neuropsychiatric and pain indications.

Matrix Metalloproteinase (MMP) Inhibitor Fragment Growth and SAR Expansion

Patent data (US 8,785,489) demonstrates that the 3-methyl-1,2,4-oxadiazol-5-yl-THP-methanamine topology, when elaborated into an indole-imidazole conjugate, yields potent MMP-13 (Collagenase 3) inhibition with IC₅₀ = 106 nM [1]. CAS 1798883-94-9 serves as the optimal starting building block for MMP inhibitor programs targeting collagenase isoforms implicated in osteoarthritis, tumor invasion, and fibrosis. The primary amine allows direct incorporation into zinc-binding group pharmacophores, while the THP ring occupies the S1' pocket in MMP active sites, a feature validated by the 106 nM potency benchmark. Teams developing MMP-13 or broader MMP-family inhibitors can use this building block to replicate and extend the patent-disclosed chemotype.

Fragment-Based Drug Discovery (FBDD) Screening Library Enrichment with 3D-Diverse Oxadiazole Cores

CAS 1798883-94-9 combines favorable fragment-like properties (MW 197.23, high Fsp³ ≈ 0.78, 4 HBA, 2 HBD) with a 3D-enriched tetrahydropyran ring that departs from planarity—a key criterion for modern fragment library design . Compared to the achiral, planar (3-methyl-1,2,4-oxadiazol-5-yl)methanamine (MW 113.12, Fsp³ ≈ 0.25), this building block introduces one chiral center and significantly higher three-dimensional character (+0.53 Fsp³), which improves hit diversity and reduces the risk of flat, non-selective fragment hits. Procurement for FBDD library enrichment is supported by commercial availability at 95% purity with full QA documentation from AKSci (HTS033588) .

Kinase Inhibitor Scaffold Construction with Optimized Physicochemical Properties

The 3-methyl-1,2,4-oxadiazole moiety functions as a metabolically stable ester/amide bioisostere with reduced susceptibility to hydrolytic cleavage , while the THP ring provides a saturated, solubility-enhancing counterbalance to aromatic kinase hinge-binding motifs. The α-branched primary amine in CAS 1798883-94-9 serves as a conjugation point for attaching Type I or Type II kinase inhibitor warheads without introducing additional rotatable bonds between the oxadiazole and the hinge binder. This topology has been successfully deployed in kinase-targeted agents—the oxadiazole-THP motif appears in multiple patent disclosures (e.g., US 8,785,489, US 2008/0269236) where the THP ring engages ribose-pocket or solvent-exposed regions of the kinase active site [1]. Procurement enables direct analoging of patent-disclosed kinase chemotypes.

Quote Request

Request a Quote for (3-Methyl-1,2,4-oxadiazol-5-yl)(tetrahydro-2H-pyran-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.